molecular formula C7F14 B1211450 Perfluoro(methylcyclohexane) CAS No. 355-02-2

Perfluoro(methylcyclohexane)

Cat. No.: B1211450
CAS No.: 355-02-2
M. Wt: 350.05 g/mol
InChI Key: QIROQPWSJUXOJC-UHFFFAOYSA-N
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Description

Perfluoro(methylcyclohexane) is a fluorocarbon liquid, specifically a perfluorinated derivative of the hydrocarbon methylcyclohexane. It is known for its chemical and biological inertness, making it a stable and non-toxic compound. This compound is clear, colorless, and has a relatively high density, low viscosity, and low surface tension. It is also a good solvent for gases but a poor solvent for solids and liquids .

Biochemical Analysis

Biochemical Properties

Its inert nature means it does not participate in biochemical reactions, making it an excellent solvent for gases but a poor solvent for solids and liquids . This property is particularly useful in applications requiring non-reactive environments.

Cellular Effects

Due to its chemical inertness, perfluoro(methylcyclohexane) does not significantly influence cellular processes. It does not affect cell signaling pathways, gene expression, or cellular metabolism . Its primary use in cellular contexts is as a solvent or a medium for other reactions, without directly interacting with cellular components.

Molecular Mechanism

The molecular mechanism of perfluoro(methylcyclohexane) is characterized by its lack of reactivity. It does not bind to biomolecules, inhibit or activate enzymes, or alter gene expression . This stability and non-reactivity make it a reliable compound in various scientific and industrial applications where reactivity could be detrimental.

Temporal Effects in Laboratory Settings

Perfluoro(methylcyclohexane) is stable over time in laboratory settings, maintaining its chemical properties without significant degradation . Long-term studies have shown that it does not affect cellular function, making it suitable for prolonged use in experiments requiring stable conditions .

Dosage Effects in Animal Models

Studies on the dosage effects of perfluoro(methylcyclohexane) in animal models are limited due to its inert nature. It is generally considered non-toxic and does not exhibit adverse effects at varying dosages . This makes it a safe compound for use in various experimental setups.

Metabolic Pathways

Perfluoro(methylcyclohexane) is not involved in any known metabolic pathways due to its chemical inertness . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels. Its primary role is as a non-reactive medium in various applications.

Transport and Distribution

Within cells and tissues, perfluoro(methylcyclohexane) is distributed passively due to its non-reactive nature . It does not interact with transporters or binding proteins and does not accumulate in specific tissues or cellular compartments . Its distribution is primarily governed by its physical properties rather than biological interactions.

Subcellular Localization

Perfluoro(methylcyclohexane) does not exhibit specific subcellular localization due to its inert nature . It does not have targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its presence in cells is uniform and does not affect cellular activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoro(methylcyclohexane) can be synthesized using the Fowler process. This process involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from toluene. Toluene is preferred as the starting material over methylcyclohexane because it requires less fluorine .

Industrial Production Methods: The industrial production of perfluoro(methylcyclohexane) follows the same Fowler process. The reaction conditions are carefully controlled to ensure the complete fluorination of the starting material, resulting in a stable and inert product .

Chemical Reactions Analysis

Types of Reactions: Perfluoro(methylcyclohexane) is chemically inert and does not readily undergo common chemical reactions such as oxidation, reduction, or substitution. Its stability is attributed to the strong carbon-fluorine bonds, which are resistant to breaking under normal conditions .

Common Reagents and Conditions: Due to its inert nature, perfluoro(methylcyclohexane) does not react with common reagents under standard conditions. It remains stable even in the presence of strong acids, bases, and oxidizing agents .

Major Products Formed: As perfluoro(methylcyclohexane) does not undergo significant chemical reactions, there are no major products formed from its reactions .

Comparison with Similar Compounds

  • Perfluorooctane
  • Perfluorodecalin
  • Perfluoro-1,3-dimethylcyclohexane
  • Tetradecafluorohexane

Comparison: Perfluoro(methylcyclohexane) is unique among similar compounds due to its specific structure and properties. While other perfluorinated compounds share its inertness and stability, perfluoro(methylcyclohexane) has a distinct molecular structure that makes it particularly suitable for use as a tracer and solvent in specialized applications .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(trifluoromethyl)cyclohexane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7F14/c8-1(7(19,20)21)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIROQPWSJUXOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5059874
Record name Perfluoromethylcyclohexane
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Molecular Weight

350.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Perfluoromethylcyclohexane
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CAS No.

355-02-2
Record name Perfluoro(methylcyclohexane)
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Record name Perfluoromethylcyclohexane
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Record name Perfluoro(methylcyclohexane)
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Record name Cyclohexane, 1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(trifluoromethyl)-
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Record name Perfluoromethylcyclohexane
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Record name Perfluoro(methylcyclohexane)
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Record name PERFLUOROMETHYLCYCLOHEXANE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro(methylcyclohexane)

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